

# In-Depth Technical Guide: Spectral Analysis of tert-Butyl 3-(Chloromethyl)benzoate

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## Compound of Interest

Compound Name: *Tert-butyl 3-(chloromethyl)benzoate*

Cat. No.: B1344206

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile reagent, **tert-butyl 3-(chloromethyl)benzoate**. This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical and fine chemical entities. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside relevant experimental protocols.

## Physicochemical Properties

Property	Value
Chemical Formula	C <sub>12</sub> H <sub>15</sub> ClO <sub>2</sub>
Molecular Weight	226.70 g/mol [1][2]
CAS Number	220510-74-7[3][4]
Appearance	Beige solid
Boiling Point	310.9 ± 25.0 °C at 760 mmHg[3]
Density	1.1 ± 0.1 g/cm <sup>3</sup> [3]

## Spectral Data Summary

A complete set of experimentally-derived spectra for **tert-butyl 3-(chloromethyl)benzoate** is not readily available in public databases. The following tables are compiled based on predicted data and typical spectral ranges for analogous compounds.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> (typical) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.9 - 7.4	Multiplet	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
~4.6	Singlet	2H	Methylene protons (-CH <sub>2</sub> Cl)
~1.6	Singlet	9H	tert-Butyl protons (-C(CH <sub>3</sub> ) <sub>3</sub> )

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> (typical) Reference: CDCl<sub>3</sub> at 77.16 ppm

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~165	Carbonyl carbon (C=O)
~138	Aromatic carbon (C-CH <sub>2</sub> Cl)
~132	Aromatic carbon (C-COO)
~130, ~129, ~128, ~127	Aromatic carbons (CH)
~82	Quaternary carbon (-C(CH <sub>3</sub> ) <sub>3</sub> )
~45	Methylene carbon (-CH <sub>2</sub> Cl)
~28	tert-Butyl carbons (-C(CH <sub>3</sub> ) <sub>3</sub> )

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Weak	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)
~750-650	Strong	C-Cl stretch

## MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

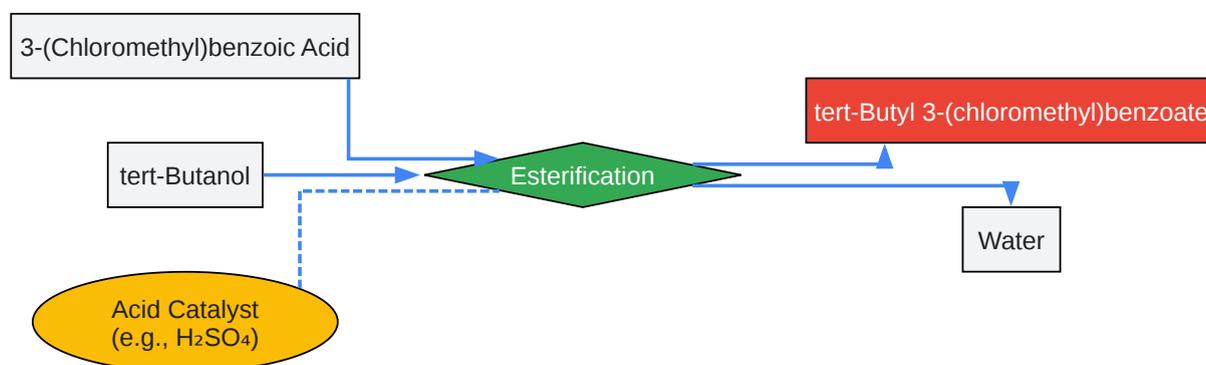
m/z (Mass-to-Charge Ratio)	Predicted Ion
226/228	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
171/173	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of tert-butyl group)
153/155	[M - OC <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of tert-butoxy group)
125	[C <sub>8</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for **tert-butyl 3-(chloromethyl)benzoate** are not explicitly published. However, the following represents a general and widely accepted methodology for obtaining high-quality spectral data for similar aromatic esters.

## Synthesis of tert-Butyl 3-(chloromethyl)benzoate

A common synthetic route involves the esterification of 3-(chloromethyl)benzoic acid with tert-butanol.

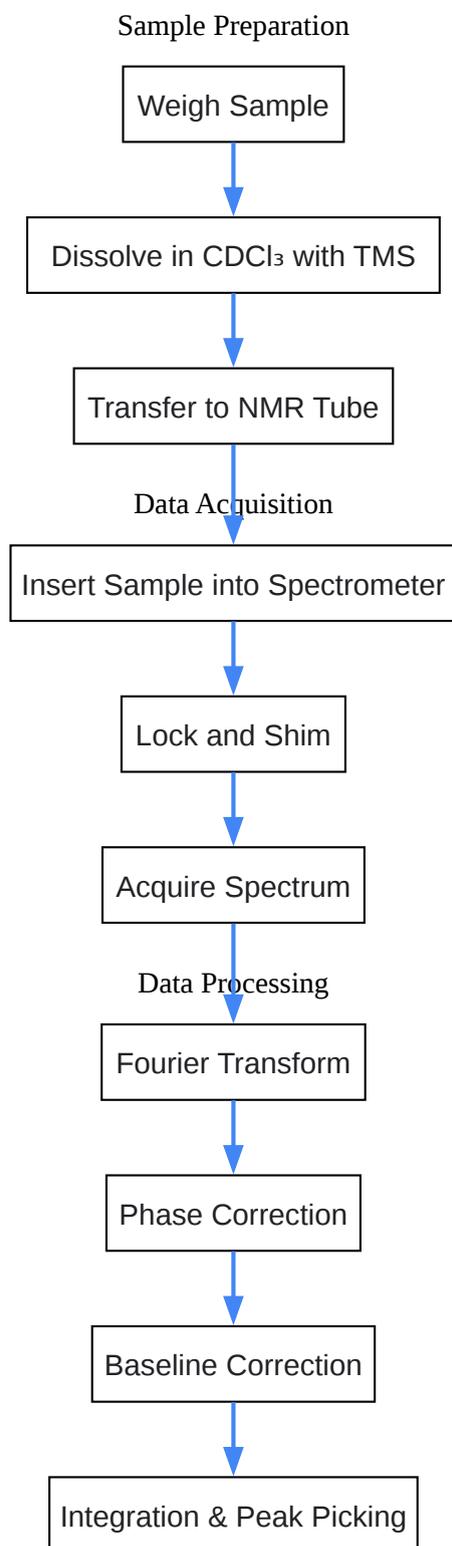


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Synthetic Pathway for **tert-Butyl 3-(chloromethyl)benzoate**.

## NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **tert-butyl 3-(chloromethyl)benzoate**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer: 400 MHz or higher field strength.
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16.
  - Spectral Width: -2 to 12 ppm.
- Instrument Parameters (<sup>13</sup>C NMR):
  - Spectrometer: 100 MHz or higher.
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Spectral Width: 0 to 220 ppm.



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*General Workflow for NMR Spectral Acquisition.*

## IR Spectroscopy Protocol

- Sample Preparation:
  - For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly on the ATR crystal.
  - For KBr pellet method, grind a small amount of the sample with dry potassium bromide (KBr) and press into a transparent disk.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.

## Mass Spectrometry Protocol

- Sample Preparation:
  - For Electron Ionization (EI), a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the instrument.
  - For Electrospray Ionization (ESI), a dilute solution in a polar solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium acetate, is infused into the source.
- Instrument Parameters (EI):
  - Ionization Energy: 70 eV.
  - Mass Range: 50-500 m/z.
- Instrument Parameters (ESI):

- Ionization Mode: Positive or negative.
- Capillary Voltage: 3-5 kV.
- Mass Range: 50-500 m/z.

This guide serves as a foundational resource for the spectral characterization of **tert-butyl 3-(chloromethyl)benzoate**. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the predicted values and data from closely related structures.

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## References

- 1. tert-Butyl 4-(chloromethyl)benzoate | C<sub>12</sub>H<sub>15</sub>ClO<sub>2</sub> | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
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